SmB protein - 128027-71-4

SmB protein

Catalog Number: EVT-1518708
CAS Number: 128027-71-4
Molecular Formula: C7H13NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of SmB protein occurs in the cytoplasm through ribosomal translation of its corresponding messenger RNA. This process involves several stages: initiation, elongation, and termination. After synthesis, SmB undergoes post-translational modifications, including methylation, which is critical for its function and stability within the snRNP complex. The assembly of Sm proteins into snRNPs typically occurs in a stepwise manner, where initially synthesized proteins form partially assembled complexes that eventually mature into fully functional snRNPs .

Molecular Structure Analysis

Structure and Data
The structural analysis of SmB reveals that it contributes to the formation of a heteroheptameric ring structure within snRNPs. This structure is characterized by the presence of an RNA-binding domain that interacts specifically with conserved sequences in snRNAs. The binding site for snRNA is known as the "Sm site," which typically contains a conserved sequence of nucleotides (AUUUGUGG). High-resolution crystallography studies have provided insights into the three-dimensional conformation of SmB within these complexes, highlighting its role in stabilizing RNA interactions .

Chemical Reactions Analysis

Reactions and Technical Details
SmB participates in several biochemical reactions as part of its role in RNA processing. It primarily engages in the assembly and stabilization of snRNPs by binding to snRNAs. The interaction between SmB and snRNAs involves specific recognition of the Sm site within these RNAs. Additionally, SmB may participate in other reactions involving post-translational modifications mediated by methyltransferases, which add methyl groups to specific arginine residues on the protein . These modifications are crucial for enhancing the stability and functionality of the protein within the spliceosome.

Mechanism of Action

Process and Data
The mechanism by which SmB functions involves its incorporation into snRNPs where it aids in the assembly of the spliceosome complex. Once incorporated into the snRNP structure, SmB facilitates the binding of other proteins and RNAs necessary for splicing. This includes interactions with other Sm proteins (e.g., forming dimers with SmD3) and with spliceosomal components during pre-mRNA processing. The efficiency of splicing is significantly influenced by the presence of SmB and its ability to stabilize RNA-protein interactions within the spliceosome .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
SmB protein exhibits typical properties associated with globular proteins, including solubility in aqueous solutions and stability under physiological conditions. Its molecular weight is approximately 28 kDa, and it contains several conserved motifs that facilitate its interaction with RNA. The protein's isoelectric point varies depending on post-translational modifications but generally falls within a range conducive to its function in cellular environments .

Applications

Scientific Uses
SmB protein has significant applications in molecular biology research, particularly in studies focused on RNA processing and gene expression regulation. Its role as a component of snRNPs makes it a target for investigations into splicing mechanisms and related diseases such as spinal muscular atrophy, where mutations affecting Sm proteins lead to severe consequences for neuronal function. Additionally, understanding the dynamics of SmB interactions with RNA can provide insights into therapeutic approaches for diseases linked to splicing errors .

Structural Characterization of SmB Protein

Primary Sequence Analysis and Domain Architecture

SmB (and its isoform SmB') is a core component of spliceosomal small nuclear ribonucleoproteins (snRNPs). The primary structure comprises 117 amino acids in humans, featuring an N-terminal RG-rich domain and a C-terminal Sm domain. The RG domain contains arginine-glycine dipeptide repeats that serve as sites for symmetric dimethylation (sDMA), a critical post-translational modification. The Sm domain (~70 amino acids) harbors the conserved Sm1 and Sm2 motifs, which form a β-hairpin structure essential for RNA binding and protein oligomerization [2] [8].

Disulfide bonds stabilize the Sm domain’s tertiary structure. Biochemical studies confirm four pairs of disulfide bonds in the Sm domain: Cys5–Cys21, Cys9–Cys39, Cys19–Cys32, and Cys25–Cys31. These bonds create a cysteine knot topology critical for structural integrity. Disruption of any disulfide bond abolishes RNA-binding capacity [2].

Table 1: Key Structural Domains of SmB Protein

DomainAmino Acid ResiduesFunctional Features
RG-rich region1-40Site for symmetric dimethylation; regulates nuclear transport
Sm1 motif45-55β-strand formation; RNA interaction
Linker region56-65Connects Sm1 and Sm2 motifs
Sm2 motif66-75Dimerization interface; RNA backbone contact

Sm Motif Conservation Across Species

The Sm1 and Sm2 motifs are evolutionarily conserved across eukaryotes and archaea. Sequence alignments reveal >90% similarity in Sm motifs between humans (Homo sapiens), mice (Mus musculus), and zebrafish (Danio rerio). The Sm1 motif (Pro-Arg/Gly-X-Tyr) and Sm2 motif (Ile/Val-Phe/Tyr-Ala-Thr) form the RNA-binding pocket, with aromatic residues (Tyr, Phe) enabling base stacking with uridine-rich sequences [8].

Notably, the L3 and L5 loops within the Sm fold exhibit species-specific variations that dictate RNA-binding specificity. For example, human SmB’s L3 loop (residues 36-39) contains a unique Asp-His-Tyr-Met sequence that hydrogen-bonds with the adenine base at position 1 of the Sm site (AUUUUUG) in U4 snRNA. In contrast, archaeal Lsm proteins lack this specificity [8].

Table 2: Conservation of Sm Motif Residues Across Species

OrganismSm1 Motif SequenceSm2 Motif SequenceSequence Identity vs. Human SmB
Homo sapiens45-PRGFAY-5166-VFAT-69100%
Mus musculus45-PRGFAY-5166-VFAT-6998%
Danio rerio45-PRGFGY-5166-IFAT-6992%
Saccharomyces cerevisiae45-PRGFVY-5166-IFAT-6987%

Post-Translational Modifications

Symmetric dimethylation of arginine residues (sDMA) in the RG-rich domain is the most significant PTM of SmB. PRMT5 (protein arginine methyltransferase 5) catalyzes this modification, converting arginine to ω-Nᴳ,Nᴳ-dimethylarginine. Up to 10 sDMAs per SmB molecule enhance interactions with survival motor neuron (SMN) complex components, facilitating snRNP assembly [3] [9].

Other PTMs include:

  • Lysine methylation: SmB is methylated at Lys-107 by SETD3, stabilizing the Sm core structure.
  • Phosphorylation: Casein kinase II phosphorylates Ser-24, modulating nuclear import.
  • Acetylation: N-terminal acetylation promotes protein stability [7].

Biochemical assays show that sDMA-deficient SmB mutants fail to bind the SMN complex, leading to snRNP biogenesis defects—a hallmark of spinal muscular atrophy [9].

Quaternary Structure in snRNP Core Assembly

SmB integrates into the heptameric ring (D1-D2-F-E-G-D3-B/B') of the snRNP core domain. In U1 snRNP, SmB occupies a fixed position between SmD3 and SmD1, forming direct contacts with the 5'-A/U-rich region of the Sm site RNA. The Sm fold’s β-sheets create a central pore (diameter: 15 Å) that encircles the RNA [8].

Key assembly intermediates include:

  • D1-D2 dimer: Binds nucleotides 4-5 (UU) of the Sm site.
  • B-D3 dimer: Recognizes nucleotides 1-3 (AUU).
  • Subcore particle (D1-D2-E-F-G): Combines with SmB-D3 to form the complete ring.

SANS (small-angle neutron scattering) studies reveal that RNA binding induces compaction of the Sm ring, reducing the radius of gyration (Rg) by 8 Å. The SmB L5 loop (Arg-63) hydrogen-bonds with U4 snRNA’s U120, while its L3 loop (Tyr-53) stacks with A119, enforcing sequence-specific recognition [8] [9].

Table 3: Protein-Protein Interactions in the Sm Heptamer

InterfaceInteracting ResiduesStabilizing Bonds
SmB/SmD3SmB: Tyr-53, Arg-63; SmD3: Asn-38Hydrogen bonding, van der Waals
SmB/SmD1SmB: Asp-33; SmD1: Asn-37Salt bridge
SmB/RNAL3 loop (Tyr-53), L5 loop (Arg-63)Base stacking, hydrogen bonding

Properties

CAS Number

128027-71-4

Product Name

SmB protein

Molecular Formula

C7H13NO3

Synonyms

SmB protein

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